

solubility of 2-Piperidinobenzonitrile in common organic solvents

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Compound of Interest

Compound Name: 2-Piperidinobenzonitrile

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Technical Guide on the Solubility of 2-Piperidinobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **2-Piperidinobenzonitrile**, a critical parameter for its handling, formulation, and application in research and drug development. A comprehensive search of publicly available scientific literature and chemical databases reveals a lack of quantitative solubility data for this compound in common organic solvents. This document provides a summary of its known physicochemical properties, a qualitative solubility prediction based on its chemical structure, and a detailed experimental protocol for determining its thermodynamic solubility via the widely accepted shake-flask method. This guide is intended to serve as a foundational resource for scientists, enabling them to generate precise solubility data for their specific applications.

Physicochemical Properties of 2-Piperidinobenzonitrile

Understanding the fundamental physicochemical properties of a compound is essential for predicting its solubility behavior. Key computed and experimental properties for **2-Piperidinobenzonitrile** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₄ N ₂	[1][2]
Molecular Weight	186.25 g/mol	[1]
CAS Number	72752-52-4	[1][2][3]
Physical Form	Solid	[4]
XLogP3-AA (Octanol/Water Partition Coefficient)	2.6	[1]
Topological Polar Surface Area (TPSA)	27 Å ²	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Calculated Water Solubility (log ₁₀ WS in mol/L)	-2.88	[3]

Predicted Solubility Profile

Direct quantitative solubility data for **2-Piperidinobenzonitrile** in common organic solvents is not readily available in the public domain. However, a qualitative prediction can be made based on its molecular structure and physicochemical properties, guided by the principle of "like dissolves like".[5][6]

2-Piperidinobenzonitrile possesses both polar and non-polar characteristics. The nitrile group (-C≡N) and the tertiary amine within the piperidine ring introduce polarity and hydrogen bond accepting capabilities. The benzene and piperidine rings are non-polar, hydrophobic moieties. The positive XLogP3-AA value of 2.6 indicates a preference for lipophilic environments over aqueous ones.[1]

- **Polar Protic Solvents** (e.g., Methanol, Ethanol): Moderate to high solubility is expected. The polar nature of the hydroxyl group in these solvents can interact with the polar nitrile and amine groups of the solute.

- Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): High solubility is anticipated due to favorable dipole-dipole interactions.
- Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Moderate solubility is expected in aromatic solvents like toluene due to potential π -stacking interactions with the benzene ring. In highly non-polar aliphatic solvents like hexane, solubility is likely to be lower due to the compound's overall polarity.

Experimental Protocol: Determination of Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.^{[7][8]} It is a reliable technique that involves agitating an excess of the compound in a solvent for a prolonged period to ensure equilibrium is reached.^{[7][9][10]}

Materials and Equipment

- **2-Piperidinobenzonitrile** (solid)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
- Analytical balance
- Scintillation vials or flasks with screw caps
- Constant temperature shaker or incubator
- Syringe filters (e.g., 0.22 μm or 0.45 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

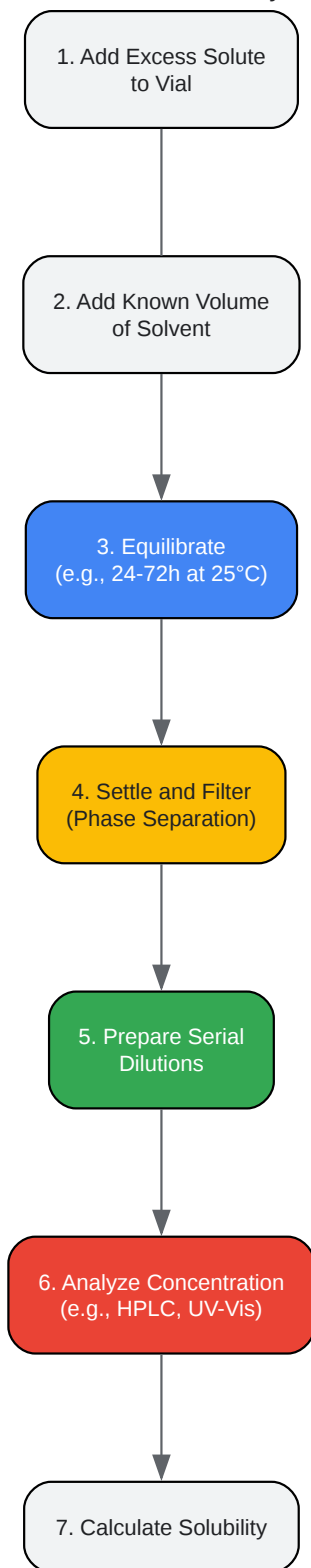
Procedure

- **Preparation of Supersaturated Solutions:** Add an excess amount of **2-Piperidinobenzonitrile** to a vial. The key is to ensure that undissolved solid remains visible after the equilibration period.^{[7][8]}
- **Solvent Addition:** Add a precise, known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.
- **Equilibration:** Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker, typically set to 25 °C (or the desired experimental temperature). Agitate the samples for a sufficient duration (e.g., 24 to 72 hours) to ensure that the solution has reached equilibrium.^{[9][10][11]} The equilibration time may need to be determined empirically.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.^[11] This step is critical to ensure only the dissolved solute is measured.
- **Sample Dilution:** Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- **Concentration Analysis:** Quantify the concentration of **2-Piperidinobenzonitrile** in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.^[8] This requires the prior creation of a calibration curve using standard solutions of known concentrations.
- **Calculation of Solubility:** Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of **2-Piperidinobenzonitrile** using the shake-flask method.

Workflow for Shake-Flask Solubility Determination



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Caption: A flowchart of the shake-flask method for solubility measurement.

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